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Compound of Interest

Compound Name: 2-(Methylthio)phenylboronic acid

Cat. No.: B061120 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Methylthio)phenylboronic acid, a versatile reagent in organic synthesis. The document is

intended for researchers, scientists, and professionals in drug development, offering a

centralized resource for its structural characterization through Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-(Methylthio)phenylboronic
acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-(Methylthio)phenylboronic acid in a

suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, would exhibit characteristic signals for

the aromatic protons, the methylthio group, and the boronic acid hydroxyl protons. The

chemical shifts are influenced by the electron-withdrawing nature of the boronic acid group and

the electron-donating nature of the methylthio group.

Table 1: ¹H NMR Data for 2-(Methylthio)phenylboronic acid
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.0-7.8 d 1H Ar-H

~7.5-7.2 m 3H Ar-H

~5.5-5.0 (broad s) s 2H B(OH)₂

~2.5 s 3H S-CH₃

Note: The chemical

shifts for the boronic

acid protons (B(OH)₂)

can be broad and may

exchange with D₂O.

The exact chemical

shifts and coupling

constants for the

aromatic protons can

vary depending on the

solvent and

concentration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon

framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 2-(Methylthio)phenylboronic acid
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Chemical Shift (δ) ppm Assignment

~145 C-B

~140 C-S

~135 Ar-CH

~130 Ar-CH

~128 Ar-CH

~125 Ar-CH

~15 S-CH₃

Note: The carbon attached to the boron atom

often shows a broad signal or may not be

observed due to quadrupolar relaxation.

¹¹B NMR (Boron-11 NMR): ¹¹B NMR is a crucial technique for characterizing boron-containing

compounds. For 2-(Methylthio)phenylboronic acid, a single, broad resonance is expected.

Table 3: Expected ¹¹B NMR Data for 2-(Methylthio)phenylboronic acid

Chemical Shift (δ) ppm Linewidth (Hz) Assignment

~28-30 Broad B(OH)₂

Infrared (IR) Spectroscopy
The IR spectrum of 2-(Methylthio)phenylboronic acid reveals the presence of key functional

groups.

Table 4: Key IR Absorptions for 2-(Methylthio)phenylboronic acid
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Wavenumber (cm⁻¹) Intensity Assignment

~3600-3200 Strong, Broad O-H stretch (B(OH)₂)

~3100-3000 Medium Aromatic C-H stretch

~2920 Weak Aliphatic C-H stretch (S-CH₃)

~1600, 1470 Medium Aromatic C=C stretch

~1350 Strong B-O stretch

~750 Strong C-S stretch

~750-700 Strong
Ortho-disubstituted benzene

C-H bend

Mass Spectrometry (MS)
The mass spectrum of 2-(Methylthio)phenylboronic acid provides information about its

molecular weight and fragmentation pattern. The exact mass is 168.0416 g/mol .

Table 5: Predicted Mass Spectrometry Fragmentation for 2-(Methylthio)phenylboronic acid

m/z Possible Fragment

168 [M]⁺ (Molecular Ion)

150 [M - H₂O]⁺

123 [M - B(OH)₂]⁺

108 [C₆H₄S]⁺

91 [C₆H₄BOH]⁺

Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are provided below.

NMR Spectroscopy
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Sample Preparation:

Dissolve approximately 5-10 mg of 2-(Methylthio)phenylboronic acid in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied. Due to

the potential for boronic acids to form anhydrides (boroxines), which can lead to complex

NMR spectra, it is crucial to use anhydrous solvents and handle the sample promptly.[1][2]

¹H NMR Spectroscopy:

Instrument: A 400 MHz or higher field NMR spectrometer.

Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64, depending on sample concentration.

Relaxation delay: 1-5 seconds.

Spectral width: 0-12 ppm.

Temperature: 298 K.

¹³C NMR Spectroscopy:

Instrument: A 100 MHz or higher field NMR spectrometer.

Parameters:

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation delay: 2 seconds.

Spectral width: 0-200 ppm.
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¹¹B NMR Spectroscopy:

Instrument: An NMR spectrometer equipped with a boron-observe probe.

Parameters:

Pulse sequence: Standard single-pulse experiment without proton decoupling.

Number of scans: 256 or more.

Relaxation delay: 0.1-1 second.

Spectral width: +100 to -100 ppm.

Reference: BF₃·OEt₂ as an external standard (δ = 0 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):[3][4]

Grind a small amount (1-2 mg) of 2-(Methylthio)phenylboronic acid with approximately

100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and

pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several

minutes to form a transparent or translucent pellet.

FTIR Analysis:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Parameters:

Scan range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.
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Background: A spectrum of the empty sample compartment or a pure KBr pellet should be

recorded as the background.

Mass Spectrometry (MS)
LC-MS/MS Method: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method

is suitable for the analysis of boronic acids.[5][6][7]

Sample Preparation:

Prepare a stock solution of 2-(Methylthio)phenylboronic acid in a suitable solvent such as

methanol or acetonitrile at a concentration of 1 mg/mL.

Further dilute the stock solution with the mobile phase to the desired concentration for

analysis.

Chromatographic Conditions:

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient: A suitable gradient from high aqueous to high organic content over several

minutes.

Flow Rate: 0.2-0.4 mL/min.

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

Scan Mode: Full scan mode to identify the molecular ion and major fragments. Product ion

scan (MS/MS) of the molecular ion can be used to confirm the fragmentation pattern.

Capillary Voltage: 3-4 kV.
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Source Temperature: 120-150 °C.

Desolvation Temperature: 300-400 °C.

Visualizations
The following diagrams, generated using Graphviz, illustrate key aspects of the spectroscopic

analysis of 2-(Methylthio)phenylboronic acid.
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Caption: General workflow for the spectroscopic analysis of 2-(Methylthio)phenylboronic
acid.
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Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation pathway for 2-
(Methylthio)phenylboronic acid.

Caption: Key NMR structural correlations in 2-(Methylthio)phenylboronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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